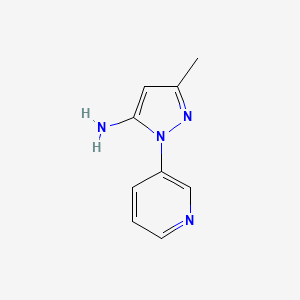

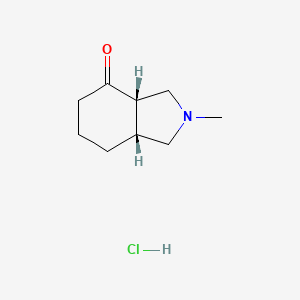

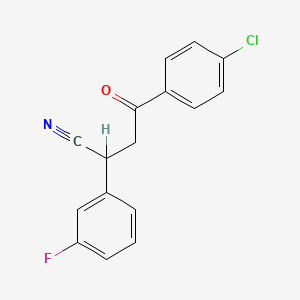

3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been the subject of research for over 100 years . They are composed of a pyrazole and a pyridine fragment, and their structure can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been introduced .Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted in recent research .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on the specific substituents present . They are generally crystalline substances .Scientific Research Applications

Synthesis and Characterization The compound 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is instrumental in synthesizing a variety of heterocyclic compounds, demonstrating a wide range of biological activities. For instance, its derivatives have been characterized through X-Ray crystal studies, revealing insights into their structure and potential antitumor, antifungal, and antibacterial properties. Theoretical calculations further elucidate their geometric parameters, suggesting a basis for their biological activity against specific diseases such as breast cancer and microbial infections (Titi et al., 2020).

Innovative Synthesis Methods The compound's versatility is highlighted in the synthesis of pyrazolo[3,4-b]pyridine derivatives using environmentally benign methods. For example, an efficient synthesis of these derivatives was achieved in ionic liquid without any catalyst, showcasing the method's ease, mild conditions, and high yields (Shi et al., 2010). Such methods emphasize the compound's role in promoting greener synthetic approaches in chemical research.

Catalysis and Green Chemistry The synthesis of highly functionalized pyrazolo[3,4-b]pyridines via domino reactions in the presence of green catalysts highlights the compound's utility in sustainable chemistry. This process involves the formation of multiple bonds, leading to complex structures in a single operation, underlining the efficiency and environmental benefits of using l-proline as a catalyst (Gunasekaran et al., 2014).

Novel Sensing Applications Moreover, derivatives of 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine have been explored for their potential as fluorescent sensors. These studies reveal the compound's ability to detect small inorganic cations, with significant implications for developing new materials for sensing technologies. The electron transfer mechanisms within these compounds provide a foundation for their application in fluorescence detection (Mac et al., 2010).

Anticancer Research Furthermore, research into the compound's derivatives has shown promising anticancer properties. Through structural modifications, these derivatives have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. This area of research is crucial for developing novel anticancer compounds with specific target mechanisms (Rizk et al., 2020).

Future Directions

properties

IUPAC Name |

5-methyl-2-pyridin-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-5-9(10)13(12-7)8-3-2-4-11-6-8/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXQACNGEJSLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2844162.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)

![Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844175.png)